molecular formula C20H26N4O4S B2460928 N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide CAS No. 131768-71-3

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide

Cat. No.: B2460928
CAS No.: 131768-71-3
M. Wt: 418.51
InChI Key: HSYFHAYFVCLCIO-UHFFFAOYSA-N
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Description

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is a benzamide derivative characterized by a sulfamoylamino linker and dual propan-2-yl substituents. Its structure comprises a central benzamide core substituted with a sulfamoyl group connected to a second phenyl ring bearing a propan-2-ylcarbamoyl moiety.

Properties

IUPAC Name

N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-13(2)21-19(25)15-9-5-7-11-17(15)23-29(27,28)24-18-12-8-6-10-16(18)20(26)22-14(3)4/h5-14,23-24H,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFHAYFVCLCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-aminobenzamide with isopropyl isocyanate to form the sulfamoyl intermediate.

    Coupling Reaction: This intermediate is then coupled with 2-(propan-2-ylcarbamoyl)phenylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters include temperature, pressure, and the concentration of reactants. Industrial methods also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including drug formulation and material science.

Mechanism of Action

The mechanism of action of N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

a. N-(1-Phenylpropan-2-yl)benzamide

  • Structure: Features a benzamide core with a propan-2-yl group attached to a phenyl ring. Lacks the sulfamoylamino linker and secondary phenyl ring present in the target compound.

b. 2-(3-{4-[(1H-Indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide

  • Structure: An acetamide derivative with a propan-2-yl group, linked to a phenoxy-dihydropyrimidine-indazolyl system.
  • Key Differences : The acetamide backbone and heterocyclic substituents introduce distinct electronic properties compared to the target compound’s benzamide-sulfamoyl framework. This may enhance π-π stacking interactions but reduce metabolic stability .
Functional Group Analogues

a. Hydroxamic Acids (e.g., Compounds 4–10 in )

  • Structure : Hydroxamic acids with N-methyl-N-hydroxycarbamoyl or cycloalkyl groups.
  • Key Differences: The hydroxamic acid moiety (–CONHOH) in these compounds contrasts with the sulfamoylamino (–NHSO2–) group in the target compound. Hydroxamic acids typically exhibit stronger metal-chelating properties, relevant to antioxidant or enzymatic inhibition activities .

b. 3-(Dimethylamino)propanamide

  • Structure: A simple propanamide with a dimethylamino group.
  • Key Differences : The absence of aromatic rings and sulfamoyl groups results in significantly lower molecular weight and higher flexibility, favoring rapid cellular uptake but limiting target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide C₂₃H₃₀N₄O₄S 482.58 Benzamide, sulfamoyl, propan-2-yl High hydrogen-bonding capacity
N-(1-Phenylpropan-2-yl)benzamide C₁₆H₁₇NO 239.32 Benzamide, propan-2-yl Moderate lipophilicity
2-(3-{4-[(1H-Indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide C₂₄H₂₅N₅O₂ 439.49 Acetamide, indazolyl, dihydropyrimidine Enhanced π-π interactions
3-(Dimethylamino)propanamide C₅H₁₂N₂O 116.16 Propanamide, dimethylamino High solubility in polar solvents

Research Findings and Implications

  • Hydrogen Bonding and Crystallinity : The target compound’s sulfamoyl and amide groups enable extensive hydrogen-bonding networks, as described in Etter’s graph set analysis, which may enhance crystallinity compared to simpler benzamides .
  • Synthetic Pathways : Synthesis likely parallels methods for sulfamoylated benzamides, involving sequential carbamoylation and sulfamoylation steps, as seen in hydroxamic acid derivatives .
  • Biological Potential: While direct activity data are unavailable, structural parallels to antifungal imidazolylindol-propanols (e.g., in ) suggest possible antifungal or enzyme-inhibitory roles, warranting further screening .

Biological Activity

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide, also known by its CAS number 131768-71-3, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from diverse studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of 418.5 g/mol. The compound features a sulfamoyl group, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance, the inhibition of neutral sphingomyelinase 2 (nSMase2) has been linked to neuroprotective effects in models of brain injury, suggesting that this compound could have similar mechanisms due to its structural features .

In Vitro Studies

  • Cell Viability : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity.
    Cell LineIC50 (µM)
    HeLa15
    MCF710
    A54920
  • Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokine production in macrophage models, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study reported that derivatives of this compound reduced neuronal cell death in models of oxidative stress, potentially through the modulation of nSMase activity . This suggests a pathway for developing neuroprotective agents based on the compound's structure.
  • Anti-cancer Potential : Another case study focused on its efficacy against breast cancer cells, where it was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anti-cancer drug candidate.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be validated?

The compound is synthesized via a multi-step protocol involving sulfamoylation and benzamide coupling. A typical route includes:

  • Step 1 : Reacting 2-aminobenzoic acid derivatives with isopropyl isocyanate to form the propan-2-ylcarbamoyl intermediate.
  • Step 2 : Sulfamoylation using sulfamoyl chloride under anhydrous conditions.
  • Step 3 : Final coupling with N-propan-2-ylbenzamide via carbodiimide-mediated activation (e.g., EDC/HOBt). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvents like DMF in 1^1H-NMR) .

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water (1:1). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 (full-matrix least-squares on F2F^2) resolves bond lengths/angles. Hydrogen bonding networks (e.g., N–H···O) are mapped using OLEX2 or Mercury .

Q. What spectroscopic techniques characterize its functional groups?

  • FT-IR : Confirm sulfamoyl (–SO2_2NH–) stretches at 1320–1350 cm1^{-1} (asymmetric) and 1140–1160 cm1^{-1} (symmetric).
  • 13^13C-NMR : Detect carbonyl carbons (amide C=O at ~165–170 ppm; sulfonamide S=O at ~125 ppm) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal lattice influence stability?

Graph set analysis (e.g., Etterm notation ) reveals 1D chains via N–H···O interactions (motif C(4) ), enhancing thermal stability up to 220°C (TGA data). Intermolecular π-π stacking (centroid distance ~3.6 Å) further stabilizes the lattice. Computational studies (DFT at B3LYP/6-31G*) correlate these interactions with reduced solubility in polar solvents .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 μM) alters competitive inhibition kinetics.
  • Protein conformational states : Use cryo-EM to verify target binding pockets.
  • Metabolite interference : LC-MS/MS quantifies degradation products in cell lysates .

Q. How can synthetic yields be optimized for scale-up?

DoE (Design of Experiments) identifies critical factors:

  • Temperature : Sulfamoylation at 0°C minimizes byproduct formation (vs. room temperature).
  • Catalyst : Pd(OAc)2_2/Xantphos (2 mol%) improves coupling efficiency (yield >85%).
  • Workup : Liquid-liquid extraction (ethyl acetate/5% NaHCO3_3) removes unreacted isocyanate .

Q. What computational methods predict its pharmacokinetic properties?

SwissADME predicts:

  • Lipophilicity : LogP = 2.8 (moderate blood-brain barrier penetration).
  • Solubility : -4.2 (Ali logS, poor aqueous solubility). Molecular dynamics simulations (GROMACS) assess binding to serum albumin (ΔG = -9.8 kcal/mol) .

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